Geranyl isobutyrate

概要

説明

Geranyl isobutyrate is an organic compound classified as a carboxylic ester. It is widely used in the flavor and fragrance industry due to its pleasant floral aroma. The compound is derived from geraniol, a monoterpenoid alcohol, and isobutyric acid. Its chemical formula is C14H24O2, and it has a molecular weight of 224.34 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Geranyl isobutyrate can be synthesized through the esterification reaction between geraniol and isobutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Geraniol+Isobutyric Acid→Geranyl Isobutyrate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using biocatalysts such as lipases. For example, immobilized Candida antarctica lipase B (Novozym 435) can be used in a continuous-flow packed-bed reactor to achieve high conversion rates. The reaction conditions typically involve a temperature of around 50-70°C and a molar ratio of 1:1 between geraniol and isobutyric acid .

化学反応の分析

Types of Reactions: Geranyl isobutyrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to geraniol and isobutyric acid.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Geraniol and isobutyric acid.

Oxidation: Geranyl aldehyde or geranyl carboxylic acid.

Reduction: Geranyl alcohol.

科学的研究の応用

Chemical and Biological Applications

1. Chemistry:

Geranyl isobutyrate serves as a model compound in studies of esterification and hydrolysis reactions. Its chemical structure allows researchers to explore reaction mechanisms and kinetics in organic synthesis.

2. Biology:

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for use in preserving food and cosmetic products.

- Antioxidant Activity: Research suggests that this compound possesses antioxidant properties, which may contribute to its therapeutic potential by neutralizing free radicals in biological systems .

3. Medicine:

Ongoing research is exploring the therapeutic effects of this compound, particularly its anticancer activity. Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, although further investigation is needed to fully understand its mechanisms and efficacy .

Industrial Applications

1. Food Science:

this compound is widely used as a flavoring agent in the food industry due to its pleasant floral aroma. It enhances the sensory experience of various food products, particularly in beverages and confections. The compound's application extends to brewing, where it contributes to the flavor profile of hoppy beers like India Pale Ales (IPAs) through quantification methods such as headspace solid-phase microextraction gas chromatography.

2. Fragrance Industry:

In perfumery, this compound is valued for its sweet, floral notes reminiscent of rose petals and citrus undertones. It adds depth and complexity to fragrances and is commonly included in colognes and body care products during manufacturing processes .

Synthesis and Production

This compound can be synthesized through the esterification of geraniol with isobutyric acid, typically using an acid catalyst such as sulfuric acid under reflux conditions. The reaction can be summarized as follows:

In industrial settings, biocatalysts like lipases from Thermomyces lanuginosus are employed to optimize production conditions, achieving high conversion rates while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in Phytotherapy Research evaluated the antimicrobial properties of this compound against common foodborne pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Flavor Enhancement in Brewing

Research conducted on the application of this compound in brewing demonstrated its effectiveness in enhancing the aroma and flavor profile of beer. The study utilized advanced chromatographic techniques to quantify the compound's concentration and assess its impact on sensory attributes.

作用機序

The mechanism of action of geranyl isobutyrate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release geraniol and isobutyric acid, which can then exert their effects on cellular processes. Geraniol, in particular, is known to interact with lipid bilayers and proteins, affecting membrane fluidity and enzyme activity .

類似化合物との比較

- Geranyl butyrate

- Geranyl propionate

- Geranyl acetate

Comparison: Geranyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct floral aroma compared to other geranyl esters. While geranyl butyrate and geranyl propionate also have pleasant aromas, their scent profiles differ slightly due to the variations in the acyl groups. Geranyl acetate, on the other hand, has a more fruity and less floral aroma .

生物活性

Geranyl isobutyrate is an ester derived from geraniol and isobutyric acid, known for its presence in various essential oils. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

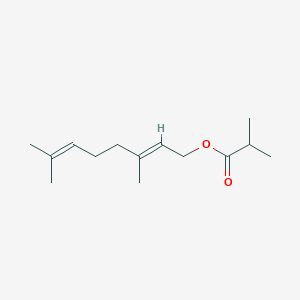

Chemical Structure and Properties

This compound is classified as a monoterpenoid ester. Its chemical formula is , and it possesses a characteristic fruity aroma, making it a candidate for use in flavoring and fragrance applications. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various essential oils found that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

These findings suggest that this compound could be utilized as a natural preservative in food products.

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. A comparative study on various terpenes showed that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 100 µg/mL.

3. Cytotoxic Effects

The cytotoxic potential of this compound was assessed using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

These values indicate that this compound possesses moderate cytotoxic activity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various essential oils containing this compound. The research highlighted that formulations with higher concentrations of this ester showed enhanced antimicrobial activity compared to those without it. This suggests that incorporating this compound into formulations could improve their effectiveness against microbial contamination.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies conducted on animal models demonstrated that the administration of this compound significantly reduced paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

特性

IUPAC Name |

3,7-dimethylocta-2,6-dienyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJYXQFXLSCKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859717 | |

| Record name | 3,7-Dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical characteristic of essential oils containing geranyl isobutyrate?

A1: Essential oils rich in this compound are often characterized by their high proportion of oxygenated monoterpenes. For example, the essential oil extracted from both the aerial parts and roots of Pulicaria laciniata displayed a significant amount of oxygenated monoterpenes (68.46% and 85.91%, respectively), with this compound as a major component (55.91% and 77.92% respectively) []. This dominance of this compound classifies these oils as belonging to the this compound chemotype.

Q2: Has the presence of this compound been investigated in less common plant species?

A2: Yes, research has identified this compound within the essential oil of Carpesium abrotanoides, a plant used in traditional medicine []. While not the most abundant compound in this oil, its presence contributes to the overall chemical profile. This finding suggests potential avenues for further exploration of this compound's biological activities and its role within this specific plant species.

Q3: Are there variations in this compound content depending on the age of the plant material?

A3: Yes, studies on Palmarosa (Cymbopogon martinii var. motia) revealed that the concentration of this compound, along with other compounds like linalool, α-terpineol, and geraniol, tends to be higher in the essential oils derived from mature, older leaves []. This suggests that the age and developmental stage of the plant material can significantly influence the yield and composition of essential oils, including the levels of this compound.

Q4: What spectroscopic techniques are employed for the structural identification of this compound?

A4: Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to confirm the structural identity of this compound []. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure and the position of functional groups.

Q5: Are there studies investigating the impact of drying methods on this compound content in essential oils?

A5: Research on Palmarosa (Cymbopogon martinii (Roxb.) Wats. var. motia Burk.) has explored the effects of sun drying and shade drying on the essential oil composition []. Interestingly, sun drying resulted in a higher geraniol content (77.02%) compared to shade drying (76.26%), while shade drying led to higher geranyl acetate levels (14.60%). These findings highlight how different post-harvest processing techniques can influence the relative proportions of specific compounds within the essential oil, including this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。